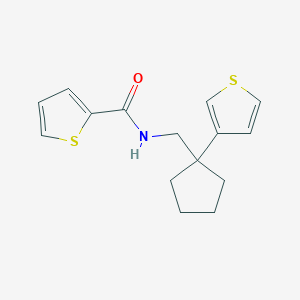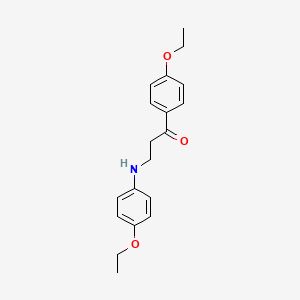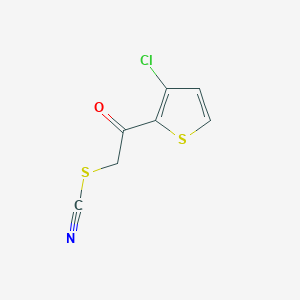
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide” is a compound that contains a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of some pertinent biological compounds based-thiophene has been shown in the literature .Chemical Reactions Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Intramolecular Diels–Alder Reaction
- Thiophene derivatives, similar to the compound , have been studied for their behavior in intramolecular Diels–Alder reactions. In certain conditions, the thiophene nucleus can act as a diene or a dienophile, showcasing its versatile reactivity in organic synthesis (Himbert, Schlindwein, & Maas, 1990).
Antimicrobial Activity
- Research has demonstrated that certain thiophene-2-carboxamide derivatives possess significant antimicrobial activity. This includes the ability to act against various microorganisms, highlighting their potential as antibacterial agents (Cakmak et al., 2022).
Dearomatising Rearrangements
- Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation, leading to the formation of various cyclic compounds. This process is significant in the field of organic chemistry for the synthesis of complex molecules (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Anticancer Activity
- Certain thiophene-2-carboxaldehyde derivatives exhibit not only antibacterial and antifungal properties but also anticancer activity. This makes them subjects of interest in the development of new therapeutic agents (Shareef et al., 2016).
Cholinesterase Inhibition
- Some thiophene-2-carboxamide derivatives have been explored for their potential as cholinesterase inhibitors, which is relevant in treating neurodegenerative diseases like Alzheimer’s (Kausar et al., 2021).
Solvent Extraction of Palladium
- Thioamide derivatives, related to the compound , have been investigated for their efficiency in extracting palladium from chloride media, showcasing an application in the field of hydrometallurgy (Ortet & Paiva, 2015).
Direcciones Futuras
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(13-4-3-8-19-13)16-11-15(6-1-2-7-15)12-5-9-18-10-12/h3-5,8-10H,1-2,6-7,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNFSQZPSJBJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)

![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)


